![molecular formula C20H12ClNOS B327362 10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B327362.png)
10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline is a complex organic compound with a molecular formula of C20H12ClNOS.
Preparation Methods
The synthesis of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a naphthoquinoline derivative with a thiophene ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthoquinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties. Additionally, the compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline can be compared with other similar compounds, such as:
Naphthoquinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Thiophene-based compounds: These compounds contain a thiophene ring and exhibit diverse biological activities, similar to 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline
The uniqueness of 6-Chloro-2-methoxynaphtho[1’,2’:4,5]thieno[2,3-c]quinoline lies in its specific combination of a naphthoquinoline core with a thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12ClNOS |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
10-chloro-5-methoxy-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12ClNOS/c1-23-12-7-8-15-14(10-12)18-17-13-5-3-2-4-11(13)6-9-16(17)24-19(18)20(21)22-15/h2-10H,1H3 |
InChI Key |
UNYDMQPBOXZNCS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



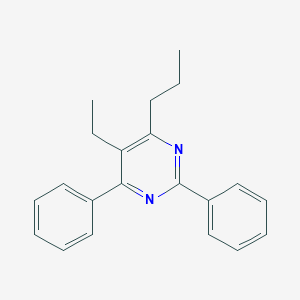
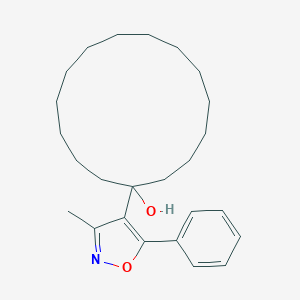
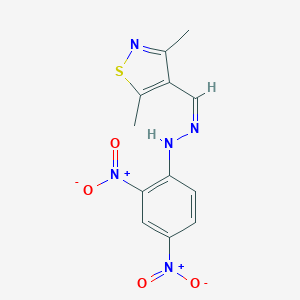
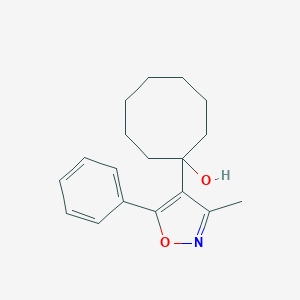
![[(2R,3R,4S,5S,6R)-2,3,5-triacetyloxy-6-[acetyloxy-[(2R,3R,4R)-4-methyl-3-nitro-7-oxo-1,5,6-triphenyl-2-bicyclo[2.2.1]hept-5-enyl]methyl]oxan-4-yl] acetate](/img/structure/B327290.png)
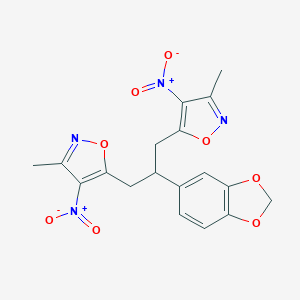
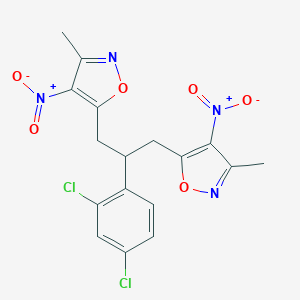
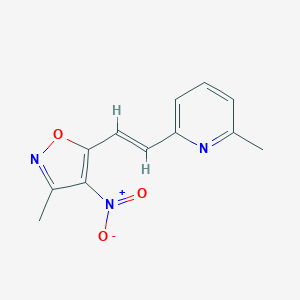
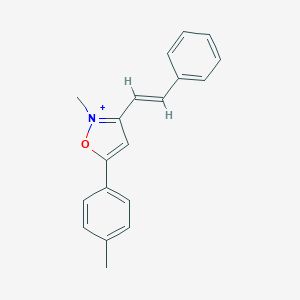
![2-Methyl-3-[2-(4-methylphenyl)vinyl]-5-phenylisoxazol-2-ium](/img/structure/B327295.png)
![5-(4-Methoxyphenyl)-2-methyl-3-[2-(4-methylphenyl)vinyl]isoxazol-2-ium](/img/structure/B327296.png)
![3,5-Dimethyl-4-[phenyl(phenylsulfonyl)methyl]isoxazole](/img/structure/B327297.png)
![4-Iodo-5-{1-[(4-iodo-3-methyl-5-isoxazolyl)methyl]-3-butenyl}-3-methylisoxazole](/img/structure/B327301.png)
